N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a difluorobenzene ring and a dimethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be used to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the dimethylphenyl group but has a different functional group attached to the benzene ring.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound has a similar dimethylphenyl group but a different core structure.
Uniqueness
N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the sulfonamide and difluorobenzene groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable for specific applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H13F2NO2S |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)11-6-7-12(15)13(16)8-11/h3-8,17H,1-2H3 |
InChI Key |
IMMHUIVXWVMEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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